PF-00217830

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a D2 receptor partial agonist for treating schizophrenia and bipolar disorder; structure in first source

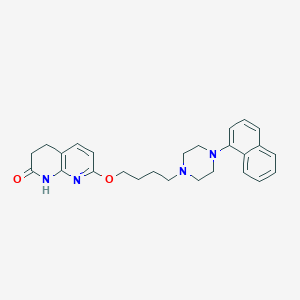

Structure

3D Structure

属性

CAS 编号 |

846032-02-8 |

|---|---|

分子式 |

C26H30N4O2 |

分子量 |

430.5 g/mol |

IUPAC 名称 |

7-[4-(4-naphthalen-1-ylpiperazin-1-yl)butoxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C26H30N4O2/c31-24-12-10-21-11-13-25(28-26(21)27-24)32-19-4-3-14-29-15-17-30(18-16-29)23-9-5-7-20-6-1-2-8-22(20)23/h1-2,5-9,11,13H,3-4,10,12,14-19H2,(H,27,28,31) |

InChI 键 |

QGNOXTFZOLDODX-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC2=C1C=CC(=N2)OCCCCN3CCN(CC3)C4=CC=CC5=CC=CC=C54 |

外观 |

Solid powder |

其他CAS编号 |

846032-02-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3,4-dihydro-7-(4-(1-naphthalenyl)-1-piperazinyl)butoxy-1,8-naphthyridin-2(1H)-one PF 00217830 PF-00217830 PF-217830 PF00217830 |

产品来源 |

United States |

Foundational & Exploratory

PF-00217830: A Technical Guide to a Novel Dopamine D2 Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00217830 is a potent and selective aryl piperazine napthyridinone derivative identified as a dopamine D2 receptor partial agonist. This document provides an in-depth technical overview of its pharmacological profile, including its binding affinity, functional activity, and the underlying signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Dopamine D2 receptor partial agonists represent a significant class of therapeutic agents, particularly in the management of neuropsychiatric disorders such as schizophrenia and bipolar disorder. These compounds offer a nuanced approach to modulating dopaminergic neurotransmission by acting as functional antagonists in hyperdopaminergic states and as functional agonists in hypodopaminergic states. This compound emerged from a discovery program aimed at optimizing affinities for the D2, 5-HT2A, and 5-HT1A receptors to achieve an improved therapeutic profile.

Pharmacological Profile

Receptor Binding Affinity

This compound exhibits high affinity for the human dopamine D2 receptor. The binding affinity is typically determined through radioligand binding assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| Dopamine D2 | 0.81[1] |

Ki values represent the inhibition constant, indicating the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

Functional Activity at the D2 Receptor

As a partial agonist, this compound elicits a submaximal response at the D2 receptor compared to the endogenous full agonist, dopamine. This activity is characterized by its EC50 (the concentration at which it produces 50% of its maximal effect) and its intrinsic activity (the maximal effect relative to a full agonist). This functional activity is often assessed by measuring the inhibition of cyclic AMP (cAMP) production following G-protein coupled receptor activation.

(Note: Specific EC50 and intrinsic activity values for this compound were not available in the public domain at the time of this review. The following table is a template for such data.)

Table 2: Functional Activity of this compound at the Dopamine D2 Receptor

| Parameter | Value |

| EC50 | Data not available |

| Intrinsic Activity (% of dopamine response) | Data not available |

Signaling Pathways

The mechanism of action of this compound as a D2 partial agonist is rooted in its interaction with the D2 receptor signaling cascade.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream cellular effectors.

Mechanism of Partial Agonism

The partial agonism of this compound allows it to modulate D2 receptor activity based on the local dopamine concentration. In a state of high dopamine levels (hyperdopaminergic), this compound competes with dopamine for D2 receptor binding. Due to its lower intrinsic activity, this results in a net decrease in receptor stimulation, acting as a functional antagonist. Conversely, in a low dopamine environment (hypodopaminergic), this compound binds to and activates D2 receptors, providing a baseline level of stimulation and acting as a functional agonist.

References

In-Depth Technical Guide: Discovery and Synthesis of PF-00217830

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00217830 is a potent and selective dopamine D2 receptor partial agonist belonging to the arylpiperazine naphthyridinone class of compounds. Developed by Pfizer, it was investigated for the treatment of schizophrenia, as evidenced by its progression into clinical trials.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its pharmacological properties and the signaling pathways it modulates. All quantitative data are summarized for clarity, and detailed experimental protocols for key assays are provided.

Discovery and Rationale

The discovery of this compound was part of a research program aimed at identifying novel dopamine D2 receptor partial agonists for the treatment of schizophrenia and bipolar disorder. The rationale behind targeting D2 receptors with partial agonists is to modulate dopaminergic neurotransmission, providing a stabilizing effect. In hyperdopaminergic states, a partial agonist will act as an antagonist, while in hypodopaminergic states, it will provide a low level of receptor stimulation. This dual action is hypothesized to lead to a better side-effect profile compared to full D2 antagonists, particularly concerning extrapyramidal symptoms and hyperprolactinemia. This compound emerged from the optimization of a series of arylpiperazine naphthyridinones.

Pharmacological Profile

This compound is characterized by its high affinity and partial agonist activity at the dopamine D2 receptor. The key pharmacological parameters are summarized in the table below.

| Parameter | Value | Assay System | Reference |

| Dopamine D2 Receptor Binding Affinity (Ki) | 0.81 nM | Radioligand binding assay with human D2 receptor | [1] |

| Functional Activity | Partial Agonist | in vitro functional assays | [1] |

Table 1: Key Pharmacological Parameters of this compound

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of a naphthyridinone core with a substituted arylpiperazine side chain. The general synthetic strategy for analogous arylpiperazine compounds is well-established and typically involves the reaction of an N-arylpiperazine with a suitable alkylating agent attached to the desired heterocyclic core. While the specific, detailed protocol for this compound from the primary publication is not publicly available, a representative synthesis for a structurally related compound is provided below.

Representative Experimental Protocol for the Synthesis of an Arylpiperazine Naphthyridinone

This protocol is based on the general synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of the N-Arylpiperazine Intermediate

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination or a classical nucleophilic aromatic substitution.

-

Materials: A substituted aniline, bis(2-chloroethyl)amine hydrochloride, a suitable base (e.g., sodium carbonate), and a high-boiling point solvent (e.g., diglyme).

-

Procedure:

-

Combine the substituted aniline and bis(2-chloroethyl)amine hydrochloride in the solvent.

-

Add the base and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-arylpiperazine.

-

Step 2: Synthesis of the Naphthyridinone Core with an Alkyl Halide Linker

-

Materials: A suitable naphthyridinone precursor, a dihaloalkane (e.g., 1,4-dibromobutane), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Dissolve the naphthyridinone precursor in the solvent.

-

Add the base and the dihaloalkane.

-

Heat the reaction mixture and stir for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

-

Step 3: Coupling of the N-Arylpiperazine and the Naphthyridinone Core

-

Materials: The N-arylpiperazine from Step 1, the alkylated naphthyridinone from Step 2, a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

Combine the two intermediates and the base in the solvent.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture and filter off any inorganic salts.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the final compound, this compound.

-

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect through its partial agonist activity at the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The D2 receptor is coupled to inhibitory G proteins (Gi/o).

Dopamine D2 Receptor Signaling Pathway

The binding of an agonist to the D2 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

As a partial agonist, this compound binds to the D2 receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. In situations of excessive dopamine, this compound competes with dopamine for receptor binding, thereby reducing the overall receptor activation and dampening the downstream signaling. Conversely, in a state of low dopamine, this compound provides a basal level of receptor stimulation, preventing complete signaling silence.

Experimental Protocols

Radioligand Binding Assay for D2 Receptor Affinity (Ki)

-

Objective: To determine the binding affinity of this compound for the human dopamine D2 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-Spiperone or another suitable high-affinity D2 antagonist.

-

Non-specific binding control: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test compound: this compound at various concentrations.

-

96-well filter plates and a cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

In each well of the 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation fluid to each well.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay for D2 Receptor Partial Agonism (cAMP Assay)

-

Objective: To determine the functional activity (EC50 and Emax) of this compound at the human dopamine D2 receptor by measuring its effect on cAMP levels.

-

Materials:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Forskolin or another adenylyl cyclase activator.

-

Full agonist control: Dopamine or quinpirole.

-

Test compound: this compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Procedure:

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with the test compound or control compounds at various concentrations for a short period.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the concentration-response curves for this compound and the full agonist.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax value (the maximal response) for each compound.

-

The partial agonist activity of this compound is confirmed if its Emax is significantly lower than that of the full agonist.

-

Clinical Development

This compound was advanced into clinical trials to evaluate its safety, efficacy, and pharmacokinetics in patients with schizophrenia. A dose-response study was conducted to compare different doses of this compound with a placebo in the treatment of acute exacerbations of schizophrenia.[1] The outcome of these trials and the current development status of this compound are not widely publicized.

Conclusion

This compound is a well-characterized dopamine D2 receptor partial agonist that represents a targeted approach to the treatment of schizophrenia. Its high affinity and partial agonist profile offered the potential for a favorable efficacy and safety profile. The synthesis of this arylpiperazine naphthyridinone is achievable through established synthetic methodologies. Further disclosure of clinical trial data would be necessary to fully evaluate its therapeutic potential.

References

PF-00217830: A Technical Overview of a D2 Partial Agonist for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aryl piperazine napthyridinone compound, PF-00217830, a dopamine D2 receptor partial agonist investigated for the treatment of schizophrenia. This document details its mechanism of action, preclinical pharmacology, and the available information on its clinical development. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are described and visualized.

Core Mechanism of Action: Dopamine D2 Partial Agonism

This compound was developed as a dopamine D2 partial agonist.[1][2] This mechanism is hypothesized to offer a "dopamine system stabilization" effect, which is considered beneficial for treating the complex symptoms of schizophrenia.[3][4] In brain regions with excessive dopamine, such as the mesolimbic pathway implicated in positive symptoms, a partial agonist acts as a functional antagonist, reducing the hyperdopaminergic state.[4][5] Conversely, in brain regions with dopamine deficiency, like the prefrontal cortex associated with negative and cognitive symptoms, it acts as an agonist, enhancing dopaminergic activity.[4][5] This dual action is intended to address a broader range of schizophrenia symptoms compared to traditional D2 antagonists, with a potentially lower risk of extrapyramidal side effects.[6]

Signaling Pathway of D2 Partial Agonism in Schizophrenia

The therapeutic effect of D2 partial agonists like this compound is predicated on their ability to modulate downstream signaling cascades. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. By acting as a partial agonist, this compound would provide a sub-maximal level of Gαi activation compared to the full agonist dopamine, thereby buffering the downstream signaling to a homeostatic level.

Preclinical Pharmacology

The development of this compound was guided by optimizing its affinity for D2, 5-HT2A, and 5-HT1A receptors. The goal was to achieve a D2/5-HT2A ratio greater than 5 to ensure maximal occupancy of these receptors at efficacious D2 occupancy levels.[1]

In Vitro Binding Affinities

The binding affinities of this compound for key neurotransmitter receptors are summarized in the table below.

| Receptor | Binding Affinity (Ki, nM) |

| Dopamine D2 | 0.81 |

| Serotonin 5-HT2A | Not explicitly quantified, but D2/5-HT2A ratio > 5 |

| Serotonin 5-HT1A | Not explicitly quantified |

Data sourced from DrugBank and a 2011 publication by Johnson et al.[1]

In Vivo Efficacy in Animal Models

This compound demonstrated robust activity in preclinical rodent models of schizophrenia, suggesting potential antipsychotic efficacy.

| Preclinical Model | Compound | Dose (mg/kg) | Outcome |

| Spontaneous Locomotor Activity (sLMA) in rats | This compound | 0.3 | Minimum Effective Dose (MED) for robust inhibition |

| DOI-Induced Head Twitches in rats | This compound | 0.3 | 31% inhibition |

| 1 | 78% inhibition | ||

| Catalepsy in rats | This compound | up to 10 | No catalepsy observed |

Data from a 2011 publication by Johnson et al.[1]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of the findings.

Spontaneous Locomotor Activity (sLMA)

This test is a standard method for assessing the effects of drugs on general activity and is often used to screen for antipsychotic potential.

Protocol:

-

Acclimation: Rats are habituated to the testing room for 30-60 minutes prior to the experiment to reduce stress-induced hyperactivity.[7]

-

Drug Administration: this compound or a vehicle control is administered to the rats, typically via intraperitoneal (IP) or oral (PO) route, at specified doses.

-

Testing: Following a predetermined pretreatment time, each rat is placed individually into a locomotor activity chamber. These chambers are equipped with a grid of infrared beams.[7]

-

Data Collection: As the rat moves, it breaks the infrared beams. A computer system records these beam breaks over a set period, quantifying ambulatory movements (i.e., horizontal travel) and fine motor movements (e.g., grooming).[7]

-

Data Analysis: The total locomotor activity counts are compared between the this compound-treated groups and the vehicle-treated group to determine the effect of the compound on spontaneous activity.

DOI-Induced Head Twitch Response

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to assess the 5-HT2A antagonist properties of potential antipsychotics.

Protocol:

-

Pretreatment: Rats are pretreated with various doses of this compound or a vehicle control.

-

Induction of Head Twitches: After a specific pretreatment interval, the 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) is administered to the rats to induce the head-twitch response.[2][8]

-

Observation: The animals are then placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 10-30 minutes).[2]

-

Data Analysis: The number of head twitches in the this compound-treated groups is compared to the vehicle-treated group to calculate the percentage of inhibition.

Catalepsy Assessment

The catalepsy test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common adverse effect of older antipsychotic medications.

Protocol:

-

Drug Administration: Rats are administered this compound or a positive control (e.g., haloperidol) and a vehicle control.

-

Bar Test: At various time points after drug administration, the rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.[9]

-

Measurement: The latency for the rat to remove both forepaws from the bar is recorded. A prolonged latency is indicative of catalepsy.

-

Cut-off Time: A maximum time (e.g., 180 seconds) is typically set, and if the rat remains on the bar for this duration, it is removed, and the maximum time is recorded.

-

Data Analysis: The descent latencies are compared across treatment groups to determine if this compound induces catalepsy.

Clinical Development for Schizophrenia

This compound was advanced to a Phase 2 clinical trial to evaluate its efficacy and safety in patients with an acute exacerbation of schizophrenia.

Clinical Trial NCT00580125

-

Title: A Phase 2, Multicenter, Double-Blind, Randomized, Fixed Dose, Parallel Group, 3-Week Inpatient Treatment Study To Evaluate The Dose-Response Relationship, Safety, Efficacy, And Pharmacokinetics Of this compound Compared To Placebo And An Active Control In Subjects With An Acute Exacerbation Of Schizophrenia.[1]

-

Status: Completed.

-

Interventions:

-

This compound (various fixed doses)

-

Placebo

-

Aripiprazole (active control)

-

-

Primary Outcome Measures: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

-

Results: As of the writing of this document, the results of this clinical trial have not been publicly disclosed. No publications or presentations detailing the outcomes of the study could be identified.

Summary and Future Directions

This compound is a D2 partial agonist with a promising preclinical profile, demonstrating potential antipsychotic efficacy without inducing catalepsy in rodent models. Its development was based on a rational drug design strategy to optimize its receptor binding profile for the treatment of schizophrenia.

For researchers in the field, the preclinical data on this compound may still offer valuable insights into the structure-activity relationships of aryl piperazine napthyridinone D2 partial agonists. Further investigation into this chemical class could yet yield novel therapeutic agents for schizophrenia and other neuropsychiatric disorders. However, the ultimate fate of this compound underscores the challenges of translating preclinical findings into clinically effective treatments.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Discovery of this compound: aryl piperazine napthyridinones as D2 partial agonists for schizophrenia and bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Data & Results | Pfizer [pfizer.com]

- 4. Time to Clinical Response in the Treatment of Early Onset Schizophrenia Spectrum Disorders Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New and emerging treatments for schizophrenia: a narrative review of their pharmacology, efficacy and side-effect profile relative to established antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.pfizer.com [cdn.pfizer.com]

- 7. Dopamine partial agonists and prodopaminergic drugs for schizophrenia: Systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonist and partial agonist at the dopamine D2 receptors in drug-naïve and non-drug-naïve schizophrenia: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? [frontiersin.org]

Technical Guide: Dopamine Receptor Binding Affinity of PF-00217830

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dopamine receptor binding characteristics of PF-00217830, a potent D2 partial agonist. The information presented herein is compiled from publicly available research and is intended to support further investigation and drug development efforts in the field of neuroscience.

Executive Summary

This compound is a novel aryl piperazine napthyridinone derivative identified as a potent partial agonist of the dopamine D2 receptor. Developed with the goal of treating schizophrenia and bipolar disorder, its pharmacological profile is characterized by high affinity for the D2 receptor. This document summarizes the quantitative binding affinity data, details the experimental protocols used for its characterization, and visualizes key experimental and signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the human dopamine D2 receptor was determined through radioligand binding assays. The compound exhibits high affinity for the D2 receptor, a key pharmacological attribute for its intended therapeutic application.

| Compound | Receptor | Ki (nM) |

| This compound | D2 (human) | 0.81 |

Table 1: Binding Affinity of this compound for the Human Dopamine D2 Receptor.

Experimental Protocols

The binding affinity of this compound for the dopamine D2 receptor was determined using a radioligand displacement assay. The following protocol is based on standard methodologies in the field.

Radioligand Displacement Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor by measuring its ability to displace a known radioligand.

Materials:

-

Receptor Source: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [3H]-Spiperone.

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

CHO cells expressing the human D2L receptor are harvested and homogenized in ice-cold assay buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh assay buffer to a final protein concentration of 10-20 µg per well.

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer.

-

A fixed concentration of [3H]-Spiperone (typically at or near its Kd value).

-

Varying concentrations of the test compound, this compound, or buffer for total binding, or a high concentration of haloperidol for non-specific binding.

-

The prepared cell membrane suspension.

-

-

-

Incubation:

-

The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the radioligand displacement binding assay used to determine the binding affinity of this compound.

Dopamine D2 Receptor Signaling Pathway

This compound acts as a partial agonist at the D2 receptor. The diagram below outlines the canonical Gi/o-coupled signaling pathway initiated by D2 receptor activation. As a partial agonist, this compound would elicit a submaximal response compared to a full agonist like dopamine.

In Vitro Characterization of PF-00217830: A Technical Overview

Disclaimer: This document provides a detailed technical guide on the expected in vitro characterization of PF-00217830 based on publicly available information and standard pharmacological methodologies. The primary research article detailing the comprehensive in vitro data for this compound, Johnson et al., Bioorg Med Chem Lett. 2011 May 1;21(9):2621-5, could not be accessed in its entirety. Therefore, the quantitative data presented here is limited, and the experimental protocols are representative examples for this class of compound.

Introduction

This compound is a novel aryl piperazine naphthyridinone identified as a potent partial agonist of the dopamine D2 receptor.[1] Compounds with this pharmacological profile have significant therapeutic potential in the treatment of neuropsychiatric disorders such as schizophrenia and bipolar disorder, where they are thought to act as stabilizers of dopaminergic neurotransmission.[1] A thorough in vitro characterization is essential to elucidate the compound's mechanism of action, potency, selectivity, and functional activity. This guide outlines the core in vitro assays and expected data for a comprehensive assessment of this compound.

Quantitative Data Summary

A complete in vitro pharmacological profile of this compound would include binding affinities (Ki) for a range of relevant G-protein coupled receptors (GPCRs) and functional potency (EC50) and efficacy (intrinsic activity) at key targets. Based on the available information, the binding affinity for the human dopamine D2 receptor has been reported.

Table 1: Receptor Binding Affinity of this compound

| Target Receptor | Ligand | Ki (nM) |

| Human Dopamine D2 | This compound | 0.81 |

Data sourced from DrugBank, referencing Johnson DS, et al. Bioorg Med Chem Lett. 2011.[1]

A comprehensive characterization would typically expand this table to include data for other dopamine receptor subtypes (D1, D3, D4), key serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7), and adrenergic receptors (e.g., α1, α2) to establish a detailed selectivity profile.

Table 2: Functional Activity of this compound (Hypothetical Data)

| Target Receptor | Assay Type | Parameter | Value |

| Human Dopamine D2 | cAMP Accumulation | EC50 (nM) | [Data not available] |

| Human Dopamine D2 | cAMP Accumulation | Intrinsic Activity (%) | [Data not available] |

This table represents the type of data expected from functional assays. The intrinsic activity would quantify the partial agonist nature of the compound relative to a full agonist like dopamine.

Experimental Protocols

The following are detailed, representative protocols for key in vitro assays used to characterize a compound like this compound.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Test Compound: this compound, serially diluted.

-

Scintillation Cocktail and Vials.

-

Filtration Apparatus with glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Reaction Preparation: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Spiperone (typically at or below its Kd), and varying concentrations of this compound.

-

Total and Non-specific Binding: Include wells for total binding (containing only radioligand and membranes) and non-specific binding (containing radioligand, membranes, and the non-specific control).

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based cAMP Functional Assay

This assay measures the ability of this compound to modulate the production of the second messenger cyclic AMP (cAMP) following activation of the Gαi/o-coupled D2 receptor, thereby determining its functional potency (EC50) and intrinsic activity.

Materials:

-

Cell Line: A stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

Assay Medium: Serum-free cell culture medium.

-

Stimulating Agent: Forskolin (an adenylyl cyclase activator).

-

Reference Agonist: Dopamine.

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and grow to a suitable confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or the reference agonist (dopamine) in assay medium for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. The Gαi/o-coupling of the D2 receptor will inhibit this forskolin-stimulated cAMP accumulation.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration.

-

Potency (EC50): Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP levels.

-

Intrinsic Activity: Compare the maximal inhibition produced by this compound to the maximal inhibition produced by the full agonist, dopamine. The intrinsic activity is expressed as a percentage of the dopamine response.

-

Mandatory Visualizations

Signaling Pathway

References

Preclinical Profile of PF-00217830: A Technical Overview

Disclaimer: Publicly available, detailed preclinical data for PF-00217830 is limited. This document provides a comprehensive technical guide based on the known pharmacological class of this compound—a dopamine D2 partial agonist—and established preclinical methodologies for similar compounds. The quantitative data presented herein is illustrative and intended to represent typical findings for a compound of this nature.

Introduction

This compound is a novel aryl piperazine naphthyridinone derivative identified as a potent dopamine D2 partial agonist with significant affinities for the serotonin 5-HT2A and 5-HT1A receptors.[1] This profile suggests its potential as an atypical antipsychotic agent for the treatment of schizophrenia and bipolar disorder.[1] Preclinical evaluation of such compounds is critical to establishing their pharmacological, pharmacokinetic, and toxicological profiles prior to clinical investigation. This guide outlines the core preclinical studies typically conducted for a compound like this compound.

Pharmacological Profile

The primary mechanism of action of this compound is its partial agonism at the dopamine D2 receptor. This is hypothesized to provide a modulatory effect on dopaminergic neurotransmission, reducing hyperactivity in brain regions where dopamine levels are excessive (as in the mesolimbic pathway in psychosis) while potentially enhancing dopaminergic tone in regions where it may be deficient (such as the prefrontal cortex). Additionally, its interaction with serotonin receptors, particularly 5-HT2A antagonism and 5-HT1A partial agonism, is characteristic of atypical antipsychotics and is thought to contribute to a favorable side effect profile, including a reduced risk of extrapyramidal symptoms (EPS).

Signaling Pathway

The signaling cascade initiated by this compound at the D2 receptor involves the modulation of adenylyl cyclase activity. As a partial agonist, it is expected to elicit a response that is lower than that of the endogenous full agonist, dopamine.

Quantitative Data Summary

The following tables summarize illustrative quantitative data from key preclinical assays for a compound with the profile of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Target | Assay Type | Radioligand | Test System | Ki (nM) | Functional Response (% of Dopamine) |

| Dopamine D2 | Binding | [3H]-Spiperone | CHO cells expressing human D2 receptor | 1.2 | N/A |

| Dopamine D2 | Functional (cAMP) | - | CHO cells expressing human D2 receptor | N/A | 45% (EC50 = 2.5 nM) |

| Serotonin 5-HT2A | Binding | [3H]-Ketanserin | HEK293 cells expressing human 5-HT2A receptor | 3.8 | N/A |

| Serotonin 5-HT2A | Functional (Ca2+ flux) | - | HEK293 cells expressing human 5-HT2A receptor | N/A | 5% (Antagonist IC50 = 5.1 nM) |

| Serotonin 5-HT1A | Binding | [3H]-8-OH-DPAT | Rat hippocampal membranes | 8.5 | N/A |

| Serotonin 5-HT1A | Functional ([35S]GTPγS) | - | Rat hippocampal membranes | N/A | 60% (EC50 = 10.2 nM) |

Table 2: In Vivo Behavioral Pharmacology in Rats

| Assay | Species/Strain | Dose (mg/kg, p.o.) | Endpoint | Result |

| Spontaneous Locomotor Activity | Sprague-Dawley Rat | 0.3 | Total distance traveled (60 min) | 40% reduction |

| Spontaneous Locomotor Activity | Sprague-Dawley Rat | 1.0 | Total distance traveled (60 min) | 75% reduction |

| Spontaneous Locomotor Activity | Sprague-Dawley Rat | 3.0 | Total distance traveled (60 min) | 85% reduction |

| DOI-Induced Head Twitches | Wistar Rat | 0.3 | Number of head twitches (30 min) | 31% inhibition |

| DOI-Induced Head Twitches | Wistar Rat | 1.0 | Number of head twitches (30 min) | 78% inhibition |

| Catalepsy (Bar Test) | Sprague-Dawley Rat | 10.0 | Time immobile (max 180s) | < 10 seconds |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, serotonin 5-HT2A, and 5-HT1A receptors.

-

Materials:

-

Cell membranes from CHO cells stably expressing human D2 receptors, HEK293 cells expressing human 5-HT2A receptors, or rat hippocampal tissue for 5-HT1A receptors.

-

Radioligands: [3H]-Spiperone (for D2), [3H]-Ketanserin (for 5-HT2A), [3H]-8-OH-DPAT (for 5-HT1A).

-

Non-specific binding competitors: Haloperidol (for D2), Mianserin (for 5-HT2A), Serotonin (for 5-HT1A).

-

Assay buffer, 96-well filter plates, scintillation fluid, and a microplate scintillation counter.

-

-

Procedure: a. A constant concentration of the appropriate radioligand and cell membrane preparation is incubated with increasing concentrations of this compound in a 96-well plate. b. A parallel set of incubations is performed in the presence of a high concentration of a non-specific competitor to determine non-specific binding. c. The plates are incubated to allow for binding equilibrium. d. The bound and free radioligand are separated by rapid filtration through the filter plates. e. The filters are washed with ice-cold assay buffer. f. Scintillation fluid is added to each well, and the radioactivity is quantified using a scintillation counter. g. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Objective: To determine the functional activity of this compound at the target receptors.

-

D2 Receptor (cAMP Assay):

-

CHO cells expressing the human D2 receptor are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

The cells are then incubated with varying concentrations of this compound.

-

The intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF).

-

The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated relative to a full agonist (dopamine).

-

-

5-HT2A Receptor (Calcium Flux Assay):

-

HEK293 cells expressing the human 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye.

-

The cells are pre-incubated with this compound before being challenged with a 5-HT2A agonist (e.g., serotonin).

-

The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

The antagonistic effect of this compound is determined by the reduction in the agonist-induced calcium flux.

-

-

5-HT1A Receptor ([35S]GTPγS Binding Assay):

-

Rat hippocampal membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of this compound.

-

Agonist binding to the G-protein coupled 5-HT1A receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting after filtration.

-

The potency and efficacy of this compound are determined relative to a full agonist (e.g., 8-OH-DPAT).

-

In Vivo Assays

-

Objective: To assess the effect of this compound on general motor activity, a measure of central nervous system depressant or stimulant effects.

-

Animals: Male Sprague-Dawley rats.

-

Procedure: a. Rats are habituated to the testing room for at least 60 minutes before the experiment. b. this compound or vehicle is administered orally (p.o.). c. After a predetermined pretreatment time (e.g., 30 minutes), each rat is placed in the center of an open-field arena equipped with infrared beams or a video tracking system. d. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60 minutes). e. The arena is cleaned between each animal to eliminate olfactory cues.

-

Objective: To evaluate the 5-HT2A receptor antagonist properties of this compound in vivo.

-

Animals: Male Wistar rats.

-

Procedure: a. Rats are administered this compound or vehicle (p.o.). b. After a specified pretreatment interval (e.g., 60 minutes), the 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine) is administered subcutaneously (s.c.). c. Immediately after DOI injection, the rats are placed in individual observation chambers. d. The number of head twitches is counted by a trained observer, who is blind to the treatment conditions, for a period of 30 minutes.

-

Objective: To assess the potential of this compound to induce extrapyramidal side effects (EPS), for which catalepsy is an animal model.

-

Animals: Male Sprague-Dawley rats.

-

Procedure: a. Rats are treated with this compound, a positive control (e.g., haloperidol), or vehicle. b. At various time points after dosing (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are gently placed on a horizontal bar raised a specific height from the surface. c. The time taken for the rat to remove both forepaws from the bar is recorded, up to a maximum cut-off time (e.g., 180 seconds). d. A lack of catalepsy is indicated by a short latency to move from the bar.

Conclusion

Based on its pharmacological profile as a dopamine D2 partial agonist with 5-HT2A and 5-HT1A receptor activity, this compound demonstrates the characteristics of a promising atypical antipsychotic agent. The illustrative preclinical data suggest potent central nervous system activity with a potentially low risk for inducing extrapyramidal side effects. Further preclinical studies, including comprehensive pharmacokinetic and toxicology assessments, would be necessary to fully characterize its profile and support its progression into clinical development.

References

An In-depth Technical Guide on PF-00217830 and its Role in Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00217830 is a novel arylpiperazine naphthyridinone derivative identified as a potent partial agonist of the dopamine D2 receptor. Developed with the therapeutic goal of treating schizophrenia and bipolar disorder, its mechanism of action is centered on modulating dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its receptor binding affinity, in vitro functional activity, and in vivo efficacy in established animal models of psychosis. Detailed experimental protocols for the key assays are provided to facilitate replication and further investigation. Signaling pathway and experimental workflow diagrams are included to visually represent the compound's mechanism and the methods used for its characterization.

Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., anhedonia, avolition), and cognitive deficits. The dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic pathways in the brain contributes to the positive symptoms, has been a cornerstone of antipsychotic drug development. First-generation antipsychotics are primarily dopamine D2 receptor antagonists, effectively treating positive symptoms but often associated with significant extrapyramidal side effects. Second-generation, or atypical, antipsychotics have a broader receptor profile, often including serotonin 5-HT2A receptor antagonism, which is thought to contribute to a more favorable side-effect profile.

More recent therapeutic strategies have focused on the development of dopamine D2 receptor partial agonists. These compounds act as stabilizers of the dopaminergic system, exhibiting agonist activity in states of low dopamine tone and antagonist activity in states of high dopamine tone. This dual action is hypothesized to provide efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of motor side effects. This compound was developed within this therapeutic framework as a potent D2 partial agonist with a favorable selectivity profile.[1]

Mechanism of Action and Pharmacological Profile

This compound is a potent modulator of the dopamine D2 receptor, exhibiting partial agonist activity.[1] Its chemical structure is 7-(4-(4-(naphthalen-1-yl)piperazin-1-yl)butoxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one. The primary pharmacological goal in the development of this compound was to optimize its affinity for the D2, 5-HT2A, and 5-HT1A receptors, aiming for a D2/5-HT2A affinity ratio greater than 5. This was intended to ensure maximal occupancy of these receptors at doses where D2 occupancy reaches therapeutically effective levels.[1]

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound to key neurotransmitter receptors is crucial for understanding its pharmacological profile. The table below summarizes the available binding affinity data.

| Receptor | Ki (nM) |

| Dopamine D2 | 0.81[2] |

| Serotonin 5-HT2A | Not explicitly reported |

Note: The Ki value for the dopamine D2 receptor is reported in the DrugBank database, citing the primary discovery paper. However, the specific value is not explicitly stated in the abstract of the cited paper.

In Vitro Functional Activity

This compound has been characterized as a partial agonist at the dopamine D2 receptor. The intrinsic activity of a partial agonist determines the magnitude of the functional response it elicits compared to a full agonist. While the discovery paper confirms its partial agonist nature, specific quantitative data on its intrinsic efficacy (e.g., % of maximal response compared to dopamine in a functional assay like cAMP inhibition) is not detailed in the available literature.[1]

In Vivo Efficacy in Preclinical Models

The antipsychotic potential of this compound was evaluated in established rodent models that are predictive of efficacy in schizophrenia.

Inhibition of Spontaneous Locomotor Activity (sLMA)

Hyperlocomotion in rodents, particularly in response to a novel environment, is considered a model for the positive symptoms of schizophrenia. The ability of a compound to inhibit this activity is indicative of potential antipsychotic effects.

| Model | Species | Endpoint | Minimum Effective Dose (MED) |

| Spontaneous Locomotor Activity | Rat | Inhibition of sLMA | 0.3 mg/kg[1] |

Inhibition of DOI-Induced Head Twitches

The head-twitch response in rodents is a behavioral model used to assess the in vivo activity of compounds at the serotonin 5-HT2A receptor. The hallucinogen DOI (2,5-dimethoxy-4-iodoamphetamine) is a 5-HT2A agonist that induces this behavior. Antagonism of DOI-induced head twitches suggests 5-HT2A receptor blockade.

| Model | Species | Doses Tested (mg/kg) | % Inhibition |

| DOI-Induced Head Twitches | Rat | 0.3 | 31%[1] |

| 1 | 78%[1] |

Importantly, no catalepsy, a motor side effect associated with strong D2 receptor blockade, was observed with this compound at the highest dose tested (10 mg/kg), suggesting a favorable side-effect profile.[1]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Partial Agonist Signaling Pathway

The following diagram illustrates the proposed signaling pathway of a dopamine D2 partial agonist like this compound.

Caption: Dopamine D2 partial agonist signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for the preclinical in vivo experiments described.

Caption: Workflow for in vivo efficacy testing of this compound.

Experimental Protocols

Receptor Binding Assays (General Protocol)

-

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT2A receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A).

-

This compound at various concentrations.

-

Non-specific binding control (a high concentration of a known ligand for the receptor).

-

Incubation buffer.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer, a concentration of this compound, or the non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

-

Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: cAMP Inhibition (General Protocol)

-

Objective: To determine the intrinsic agonist activity of this compound at the dopamine D2 receptor.

-

Materials:

-

Cells expressing the D2 receptor (e.g., CHO or HEK293 cells).

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound at various concentrations.

-

A full D2 agonist (e.g., dopamine or quinpirole) as a positive control.

-

cAMP assay kit.

-

-

Procedure:

-

Culture the D2-expressing cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of this compound or the full agonist control.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation by this compound and the full agonist.

-

The intrinsic activity of this compound is expressed as the maximal inhibition it produces as a percentage of the maximal inhibition produced by the full agonist.

-

In Vivo Spontaneous Locomotor Activity (sLMA) Assay

-

Objective: To assess the effect of this compound on spontaneous locomotor activity in rats.

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

-

Procedure:

-

Acclimate the rats to the testing room for at least one hour before the experiment.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

After a specified pre-treatment time, place each rat individually into an open-field arena.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60 minutes).

-

Analyze the data to compare the locomotor activity of the this compound-treated groups to the vehicle-treated group.

-

In Vivo DOI-Induced Head Twitch Assay

-

Objective: To evaluate the 5-HT2A receptor antagonist activity of this compound in rats.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Acclimate the rats to the testing room.

-

Administer this compound or vehicle.

-

After a pre-treatment period, administer a standard dose of DOI (e.g., 2.5 mg/kg, i.p.).

-

Immediately place the rat in an observation chamber.

-

Observe and count the number of head twitches for a defined period (e.g., 30 minutes).

-

Compare the number of head twitches in the this compound-treated groups to the vehicle-treated group to determine the percent inhibition.

-

Conclusion

This compound is a potent dopamine D2 partial agonist with a pharmacological profile designed to offer a novel therapeutic option for schizophrenia and bipolar disorder. Preclinical studies have demonstrated its intended mechanism of action and in vivo efficacy in animal models predictive of antipsychotic activity. The data suggests that this compound may have a favorable side-effect profile, particularly with regard to motor side effects. Further research, including the public dissemination of more detailed quantitative data from preclinical and clinical studies, would be beneficial for a more complete understanding of its therapeutic potential. The experimental protocols provided in this guide offer a foundation for the continued investigation of this compound and other novel D2 partial agonists.

References

Pharmacological Profile of PF-00217830: A Technical Guide

Disclaimer: Publicly available scientific literature and clinical trial information indicate that PF-00217830 was developed as a Dopamine D2 receptor partial agonist for the treatment of schizophrenia. The topic request for a profile as a Focal Adhesion Kinase (FAK) inhibitor appears to be based on a misidentification of the compound's target and therapeutic area. This guide provides the pharmacological profile of this compound based on its documented mechanism of action.

Audience: Researchers, scientists, and drug development professionals.

Core Pharmacological Summary

This compound is a novel, orally active aryl piperazine napthyridinone developed by Pfizer. It acts as a partial agonist at the Dopamine D2 receptor and was investigated as a potential treatment for schizophrenia and bipolar disorder[1]. The therapeutic rationale for a D2 partial agonist is to modulate dopaminergic activity—acting as an antagonist in hyperdopaminergic brain regions (like the mesolimbic pathway) to treat positive symptoms, while acting as an agonist in hypodopaminergic regions (like the mesocortical pathway) to potentially improve negative and cognitive symptoms, thereby offering a stabilizing effect with a potentially lower risk of extrapyramidal side effects compared to full D2 antagonists[1].

Quantitative In Vitro Pharmacology

The development strategy for this compound focused on optimizing its affinity for the D2 receptor relative to key serotonin receptors, 5-HT2A and 5-HT1A, to ensure high D2 occupancy at therapeutic doses[1].

Table 1: Receptor Binding Affinity Profile

| Target Receptor | Binding Affinity (Kᵢ, nM) | Assay Type | Source |

| Dopamine D2 | Not Publicly Available | Radioligand Binding Assay | Johnson et al., 2011 |

| Serotonin 5-HT2A | Not Publicly Available | Radioligand Binding Assay | Johnson et al., 2011 |

| Serotonin 5-HT1A | Not Publicly Available | Radioligand Binding Assay | Johnson et al., 2011 |

Table 2: In Vitro Functional Activity Profile

| Target Receptor | Assay Type | Key Parameters | Value | Source |

| Dopamine D2 | cAMP Functional Assay | EC₅₀ | Not Publicly Available | Johnson et al., 2011 |

| Dopamine D2 | cAMP Functional Assay | Eₘₐₓ (Intrinsic Activity) | Not Publicly Available | Johnson et al., 2011 |

In Vivo Pharmacology & Clinical Development

This compound demonstrated activity in preclinical models of antipsychotic efficacy. Its development progressed to Phase II clinical trials for the treatment of acute exacerbation of schizophrenia.

Table 3: Preclinical In Vivo Efficacy

| Animal Model | Endpoint Measured | Result | Source |

| Rat | Spontaneous Locomotor Activity (sLMA) | Robust inhibition (MED = 0.3 mg/kg) | Johnson et al., 2011 |

| Rat | DOI-induced Head Twitches (5-HT2A model) | 31% and 78% inhibition at 0.3 and 1 mg/kg | Johnson et al., 2011 |

| Rat | Catalepsy Induction | No catalepsy observed up to 10 mg/kg | Johnson et al., 2011 |

Table 4: Clinical Trial Summary

| Trial Identifier | Phase | Status | Condition | Key Details |

| NCT00580125 | Phase 2 | Completed | Acute Exacerbation of Schizophrenia | A dose-response study to evaluate safety, efficacy, and pharmacokinetics compared to placebo and an active comparator (Aripiprazole). Results are not publicly posted.[2] |

Experimental Protocols

Detailed experimental data for this compound has not been made public. The following are generalized, standard protocols representative of the methods used to characterize such a compound.

4.1. Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for target receptors (e.g., D2, 5-HT2A).

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells expressing DRD2).

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

4.2. Functional cAMP Assay for D2 Partial Agonism

-

Objective: To determine the functional potency (EC₅₀) and intrinsic activity (Eₘₐₓ) of this compound at the D2 receptor.

-

Methodology:

-

Cell Culture: A cell line expressing the human D2 receptor (which couples to the Gαi protein) is cultured. These cells are often pre-treated with forskolin or another adenylyl cyclase activator to stimulate cAMP production to a measurable level.

-

Compound Treatment: Cells are incubated with increasing concentrations of this compound. A full agonist (e.g., dopamine) and an antagonist are used as controls.

-

Mechanism: As a D2 agonist, this compound will activate the Gαi pathway, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.

-

cAMP Quantification: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the log concentration of this compound. The EC₅₀ is determined from this curve. The intrinsic activity (Eₘₐₓ) is calculated as the maximal effect of this compound relative to the maximal effect of a full agonist like dopamine.

-

Mandatory Visualizations

Caption: Dopamine D2 receptor signaling pathway and the modulatory role of this compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Methodological & Application

Application Notes and Protocols for PF-00217830 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00217830 is a potent and selective dopamine D2 receptor partial agonist that has been investigated for the treatment of schizophrenia.[1] As a partial agonist, it exhibits functional activity that is lower than that of a full agonist, such as dopamine. This characteristic is crucial for its therapeutic potential, as it may stabilize dopaminergic neurotransmission without causing the excessive receptor stimulation associated with the side effects of full agonists.

These application notes provide detailed protocols for the essential in vitro assays required to characterize the pharmacological activity of this compound and similar compounds at the human dopamine D2 receptor. The described assays are fundamental for determining receptor binding affinity, functional potency, and intrinsic activity, which are key parameters in the drug discovery and development process.

Signaling Pathway of Dopamine D2 Receptor

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing gene transcription and cellular function. Partial agonists like this compound also activate this pathway, but to a lesser extent than full agonists.

Figure 1: Dopamine D2 receptor signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound at the human dopamine D2 receptor.

| Parameter | Value | Assay Type |

| Ki (nM) | 0.81 | Radioligand Binding Assay |

Note: Ki is the inhibitory constant, which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.[2]

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Experimental Workflow:

Figure 2: Radioligand binding assay workflow.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]Spiperone.

-

Non-specific Binding Control: Haloperidol or another suitable D2 antagonist.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation:

-

Thaw the cell membrane preparation on ice.

-

Resuspend the membranes in assay buffer to a final protein concentration of 10-20 µg per well.

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of [3H]Spiperone in assay buffer at a final concentration of approximately 0.2-0.5 nM.

-

Prepare a solution of haloperidol at a final concentration of 10 µM for determining non-specific binding.

-

-

Assay Plate Setup (in a 96-well plate):

-

Total Binding Wells: 50 µL assay buffer, 100 µL [3H]Spiperone, 100 µL cell membrane suspension.

-

Non-specific Binding Wells: 50 µL haloperidol (10 µM), 100 µL [3H]Spiperone, 100 µL cell membrane suspension.

-

Competition Wells: 50 µL of each this compound dilution, 100 µL [3H]Spiperone, 100 µL cell membrane suspension.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity and thus decrease intracellular cAMP levels in cells expressing the human dopamine D2 receptor.

Experimental Workflow:

Figure 3: cAMP accumulation assay workflow.

Materials:

-

Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Cell Culture Medium.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compound: this compound.

-

Full Agonist Control: Dopamine or a synthetic full agonist.

-

cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

-

384-well or 96-well assay plates.

Procedure:

-

Cell Seeding:

-

Seed the cells into the appropriate assay plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

-

Assay Preparation:

-

On the day of the assay, remove the cell culture medium.

-

Wash the cells once with assay buffer.

-

Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and pre-incubate for 30 minutes at 37°C. This step prevents the degradation of cAMP.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and the full agonist control in assay buffer.

-

Add the diluted compounds to the respective wells.

-

Immediately add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-5 µM).

-

-

Incubation:

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Add the detection reagents to the cell lysates.

-

Incubate as required by the kit manufacturer.

-

-

Measurement:

-

Measure the signal (e.g., fluorescence, absorbance) using a plate reader compatible with the detection kit.

-

-

Data Analysis:

-

Generate a standard curve to convert the raw signal to cAMP concentrations.

-

Normalize the data to the response produced by forskolin alone (0% inhibition) and the basal level (100% inhibition).

-

Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect) using non-linear regression analysis.

-

Calculate the intrinsic activity (% inhibition) by comparing the maximal inhibition produced by this compound to that of a full agonist.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other dopamine D2 receptor modulators. Accurate determination of binding affinity and functional activity is essential for understanding the pharmacological profile of these compounds and for guiding further drug development efforts. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for informed decision-making in research and development.

References

Application Notes and Protocols for Cell-Based Assays to Determine PF-00217830 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00217830 is a potent and selective dopamine D2 receptor partial agonist that has been investigated for the treatment of schizophrenia and bipolar disorder.[1] As a partial agonist, this compound exhibits functional activity that is lower than that of the endogenous full agonist, dopamine. This property is crucial for its therapeutic potential, as it may stabilize the dopaminergic system without causing the excessive receptor activation or blockade associated with full agonists or antagonists, respectively.

These application notes provide detailed protocols for cell-based assays to characterize the pharmacological activity of this compound, focusing on its interaction with the dopamine D2 receptor. The described assays are essential for determining key parameters such as binding affinity, functional potency, and intrinsic activity.

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The D2 receptor is coupled to an inhibitory G protein (Gαi/o). Upon activation by an agonist, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As a partial agonist, this compound activates this pathway to a lesser extent than a full agonist like dopamine. In the presence of a full agonist, a partial agonist can also act as a functional antagonist by competing for receptor binding and reducing the overall signaling response.

Quantitative Data

The following tables summarize the in vitro pharmacological data for this compound in comparison to the atypical antipsychotic, Aripiprazole.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A |

| This compound | 0.4 | 1.8 | 2.1 |

| Aripiprazole | 0.8 | 4.1 | 10 |

Data represents the mean of at least three independent experiments.

Table 2: Functional Activity at the Dopamine D2 Receptor

| Compound | EC50 (nM) in cAMP Assay | Intrinsic Activity (% of Dopamine) |

| This compound | 1.2 | 45% |

| Aripiprazole | 2.4 | 51% |

Functional activity was determined in CHO cells stably expressing the human dopamine D2L receptor. Intrinsic activity is expressed as the maximal inhibition of forskolin-stimulated cAMP accumulation relative to dopamine.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-hD2L or HEK293-hD2L).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

This compound and reference compounds (e.g., unlabeled haloperidol for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation cocktail.

-

96-well microplates.

-

Glass fiber filters.

-